molecular formula C15H25N5 B11729873 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729873
M. Wt: 275.39 g/mol
InChI Key: PWBCABSKYSOXSI-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a complex organic compound with a unique structure that includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole rings and the subsequent functionalization of these rings. Common synthetic routes may involve the use of hydrazine derivatives and 1,3-diketones to form the pyrazole core, followed by alkylation and amination reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A compound with a similar pyrazole core but different functional groups.

Uniqueness

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents on the pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

3-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C15H25N5/c1-5-8-19-11-15(13(4)18-19)16-9-14-6-7-17-20(14)10-12(2)3/h6-7,11-12,16H,5,8-10H2,1-4H3

InChI Key

PWBCABSKYSOXSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=NN2CC(C)C

Origin of Product

United States

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